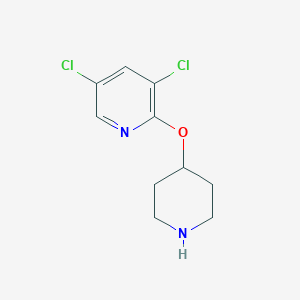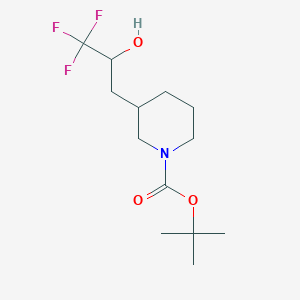
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene typically involves the bromination of 1,3,5-trimethylbenzene (mesitylene) with a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a solvent like carbon tetrachloride. The bromination occurs at the benzylic position, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed to ensure high-quality output .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be readily substituted by nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Elimination Reactions: Under appropriate conditions, the compound can undergo elimination reactions to form alkenes.
Major Products Formed:
Alcohols: When reacted with sodium hydroxide, the major product is the corresponding alcohol.
Amines: Reaction with amines results in the formation of substituted amines.
Alkenes: Elimination reactions yield alkenes as the major products.
Aplicaciones Científicas De Investigación
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene in chemical reactions primarily involves the reactivity of the bromine atom. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond .
Comparación Con Compuestos Similares
2-Bromo-1-phenylpropane: Similar in structure but lacks the additional methyl groups on the benzene ring.
1-Bromo-2-propylbenzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. The additional methyl groups can provide steric hindrance and electronic effects that differentiate it from other brominated benzene derivatives .
Propiedades
Fórmula molecular |
C12H17Br |
|---|---|
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
2-(1-bromopropan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7H2,1-4H3 |
Clave InChI |
RNAJMBKMWVRUGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)






![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)



